molecular formula C9H5ClF3N B1645216 2-Chloro-6-(trifluoromethyl)phenylacetonitrile CAS No. 633317-69-8

2-Chloro-6-(trifluoromethyl)phenylacetonitrile

Cat. No. B1645216
CAS RN: 633317-69-8
M. Wt: 219.59 g/mol
InChI Key: MJCPWXFGJWYXER-UHFFFAOYSA-N
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Description

“2-Chloro-6-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the CAS Number: 633317-69-8 . It has a molecular weight of 219.59 . The IUPAC name for this compound is [2-chloro-6-(trifluoromethyl)phenyl]acetonitrile . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for “2-Chloro-6-(trifluoromethyl)phenylacetonitrile” is 1S/C9H5ClF3N/c10-8-3-1-2-7(9(11,12)13)6(8)4-5-14/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Chloro-6-(trifluoromethyl)phenylacetonitrile” is a solid at ambient temperature .

Scientific Research Applications

Electrocatalytic Carboxylation

One significant application involves the electrocarboxylation of chloroacetonitrile, mediated by electrogenerated cobalt(I) phenanthroline complexes. This process facilitates the conversion of chloroacetonitrile into valuable cyanoacetic acid, a key intermediate in organic synthesis. The procedure offers a green alternative to traditional methods, with a catalytic system showing a faradic yield of 62% for cyanoacetic acid, operating at more favorable potentials compared to other metals like nickel (Fabre & Reynes, 2010).

Polymerization and Material Science

In material science, the reactivity of trifluoromethanesulphonates (triflates) with their conjugate acid demonstrates potential in polymerizations of ethylenic monomers. This study explores the complexation of triflates in solvents like dichloromethane and acetonitrile, offering insights into the synthesis and stability of homoconjugates, which are crucial for the development of new polymeric materials (Souverain et al., 1980).

Synthesis of Cyanoacetic Acid

The electrochemical synthesis of cyanoacetic acid from chloroacetonitrile and carbon dioxide in solvents like dimethylformamide (DMF) and acetonitrile represents another application. This process leverages direct electroreduction and mediated reduction of halide in CO2-saturated solvents, showing enhanced efficiency in acetonitrile with acid yields around 60%. Such methodologies are pivotal in synthesizing cyanoacetic acid, a precursor for numerous organic compounds (Isse & Gennaro, 2002).

Photocatalytic and Antitumor Properties

Research on Pt(IV) and Cd(II) 1,10-phenanthroline complexes highlights their potential in photocatalysis and as antitumor agents. These complexes exhibit strong cytotoxicity against cancer cell lines and can catalyze the degradation of organic dyes, pointing to their applicability in environmental remediation and cancer therapy (El-bendary et al., 2019).

Analytical Chemistry

In analytical chemistry, derivatives of 2-Chloro-6-(trifluoromethyl)phenylacetonitrile are employed as reagents for the ultraviolet and fluorescent labeling of carboxylic acids, enhancing their detection in high-performance liquid chromatography. This application is crucial for the sensitive and selective analysis of carboxylic acids in complex biological samples, facilitating advances in biochemistry and pharmacology (Yasaka et al., 1990).

Safety and Hazards

The compound is associated with several hazard statements, including H301+H311;H315;H319;H332;H335 . These codes indicate various hazards, such as toxicity if swallowed or in contact with skin, skin and eye irritation, and respiratory irritation .

Future Directions

Trifluoromethylpyridines, which are structurally similar to “2-Chloro-6-(trifluoromethyl)phenylacetonitrile”, are used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-[2-chloro-6-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N/c10-8-3-1-2-7(9(11,12)13)6(8)4-5-14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCPWXFGJWYXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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